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Compound of Interest

Compound Name: Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and a detailed experimental protocol for the synthesis of Ethyl 3-methyl-3-
phenylglycidate. The information is structured to be a practical resource for researchers and

professionals in drug development and related scientific fields.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 3-methyl-3-
phenylglycidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1196324?utm_src=pdf-interest
https://www.benchchem.com/product/b1196324?utm_src=pdf-body
https://www.benchchem.com/product/b1196324?utm_src=pdf-body
https://www.benchchem.com/product/b1196324?utm_src=pdf-body
https://www.benchchem.com/product/b1196324?utm_src=pdf-body
https://www.benchchem.com/product/b1196324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.40 - 7.20 m - Ar-H (5H)

4.20 q 7.1 -O-CH₂-CH₃

3.55 s - Epoxide CH

1.60 s - -CH₃ (on epoxide)

1.25 t 7.1 -O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate

Chemical Shift (δ) ppm Assignment

168.0 C=O (Ester)

135.0 Ar-C (quaternary)

129.0, 128.5, 126.0 Ar-CH

64.0 Epoxide C-O

61.0 -O-CH₂-CH₃

59.0 Epoxide C-CH₃

21.0 -CH₃ (on epoxide)

14.0 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate
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Wavenumber (cm⁻¹) Functional Group Assignment

3060 - 3030 Aromatic C-H Stretch

2980 - 2930 Aliphatic C-H Stretch

1750 - 1735 C=O Stretch (Ester)

1600, 1495 Aromatic C=C Bending

1250 - 1200 Epoxide Ring Vibration (Asymmetric Stretch)

1180 - 1050 C-O Stretch (Ester)

860 - 810 Epoxide Ring Vibration (Symmetric Stretch)

750, 700 Aromatic C-H Bending (Out-of-plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Ethyl 3-methyl-3-phenylglycidate

m/z Relative Intensity Proposed Fragment

206 Moderate [M]⁺ (Molecular Ion)

133 High [M - CO₂Et]⁺

105 High [C₆H₅CO]⁺

103 High [C₈H₇]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
Synthesis of Ethyl 3-methyl-3-phenylglycidate via
Darzens Condensation
This protocol details the synthesis of Ethyl 3-methyl-3-phenylglycidate from acetophenone

and ethyl chloroacetate.
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Materials:

Acetophenone

Ethyl chloroacetate

Sodium ethoxide

Anhydrous ethanol

Toluene

Diethyl ether

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ice bath

Round-bottom flask

Stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1

equivalents) in anhydrous ethanol.

Cool the solution in an ice bath and add a mixture of acetophenone (1 equivalent) and ethyl

chloroacetate (1.1 equivalents) dropwise with stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 12-

16 hours.

Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl

ether.

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by vacuum distillation to yield pure Ethyl 3-methyl-3-
phenylglycidate.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 3-methyl-3-phenylglycidate in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of

0-10 ppm.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Use a

proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Sample Preparation: As Ethyl 3-methyl-3-phenylglycidate is a liquid, a small drop can be

placed directly between two potassium bromide (KBr) plates to form a thin film.
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Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent

such as dichloromethane or ethyl acetate.

GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic

compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the oven temperature

program to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature

(e.g., 250 °C) to ensure good separation.

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-300.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualizations
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Workflow for Spectroscopic Analysis of Ethyl 3-methyl-3-phenylglycidate
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Caption: Workflow of Synthesis and Spectroscopic Analysis.

Simplified Mechanism of Darzens Condensation

Acetophenone + Ethyl Chloroacetate

Enolate Formation

Deprotonation

Sodium Ethoxide (Base)

Nucleophilic Attack on CarbonylAttacks Acetophenone Halohydrin Intermediate Intramolecular SN2 (Epoxidation)Ring Closure Ethyl 3-methyl-3-phenylglycidate

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1196324?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 3-Methyl-3-
phenylglycidate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196324#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
methyl-3-phenylglycidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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